(7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride
Description
(7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride is a tetrahydronaphthalene-derived primary amine with a chlorine substituent at the 7-position of the aromatic ring. Its molecular formula is C₁₀H₁₃Cl₂N, with a molecular weight of 218.13 g/mol. The compound exists as a hydrochloride salt, enhancing its stability and solubility in aqueous environments. Key identifiers include CAS numbers 1191908-39-0 (racemic or unspecified stereochemistry) and 1257526-91-2 for the (R)-enantiomer . It is commercially available in purities up to 98% and is utilized in pharmaceutical research, particularly as a building block for dopamine receptor-targeting ligands due to its structural similarity to catecholamine neurotransmitters .
Properties
IUPAC Name |
(7-chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10;/h4-6,9H,1-3,7,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRBNMOSQKMRHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)Cl)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-chloro-1,2,3,4-tetrahydronaphthalene.
Amination Reaction: The next step involves the introduction of the amine group through a reductive amination reaction. This is achieved by reacting the starting material with formaldehyde and ammonium chloride in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: It can be reduced to form dihydronaphthalenes.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalenes
Substitution: Hydroxyl or amino-substituted naphthalenes
Scientific Research Applications
(7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
- Molecular Formula : C₁₀H₁₂Cl₃N
- Molecular Weight : 252.57 g/mol
- Key Differences: Features two chlorine atoms at positions 5 and 7.
(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ylamine Hydrochloride
- Molecular Formula : C₁₀H₁₃BrClN
- Molecular Weight : 262.57 g/mol
- Key Differences : Bromine replaces chlorine at position 7. The larger atomic radius of bromine may alter steric interactions in receptor binding and increase membrane permeability due to higher lipophilicity .
Analogues with Methoxy Substituents
(2R)-7-Methoxy-N-propyl-1,2,3,4-tetrahydro-2-naphthalenamine Hydrochloride
- Molecular Formula: C₁₄H₂₂ClNO
- Molecular Weight : 255.78 g/mol
- Key Differences : A methoxy group (electron-donating) replaces chlorine at position 7, and the amine is substituted with a propyl group. The methoxy group may reduce electrophilicity, impacting interactions with receptors like dopamine D1 .
6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
- Molecular Formula: C₁₁H₁₆ClNO
- Molecular Weight : 213.71 g/mol
- Key Differences : Methoxy substituent at position 6 instead of 7. Positional isomerism can significantly affect receptor selectivity and potency in neurological applications .
Analogues with Alkyl and Cyclic Substituents
(3-Adamantyl-5,6-dimethoxy-3,4-dihydronaphthalen-1-yl)methanamine Hydrochloride
- Molecular Formula: C₂₄H₃₂ClNO₂
- Molecular Weight : 410.97 g/mol
- Key Differences: Incorporates an adamantyl group and dimethoxy substituents.
(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine Hydrochloride
- Molecular Formula : C₁₂H₁₈ClN
- Molecular Weight : 211.73 g/mol
- Key Differences : A methyl group replaces chlorine at position 7. This reduces electronegativity and may lower binding affinity to receptors requiring halogen interactions .
Key Findings
Halogen Effects : Chlorine and bromine at position 7 enhance electrophilicity and receptor binding, but bromine’s larger size may improve lipophilicity at the cost of metabolic stability .
Substituent Position : Methoxy at C6 vs. C7 alters receptor selectivity (e.g., dopamine D1 vs. serotonin receptors) .
Synthetic Complexity : Bulky substituents (e.g., adamantyl) reduce synthesis yields (58.2–97.0%) compared to simpler derivatives .
Steric and Electronic Factors : Propyl or methylamine substituents influence steric interactions, while dimethoxy groups enhance solubility but may reduce blood-brain barrier penetration .
Biological Activity
(7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C10H12ClN·HCl
- Molecular Weight: 203.67 g/mol
- IUPAC Name: this compound
- CAS Number: [Specific CAS number not provided in search results]
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. It has been shown to exhibit affinity for serotonin receptors and may modulate dopaminergic pathways, which are crucial in the treatment of various neurological disorders.
Pharmacological Effects
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Antidepressant Activity:
- Studies indicate that compounds similar to this compound can exhibit antidepressant-like effects in animal models. This is likely due to their action on serotonin and norepinephrine pathways.
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Neuroprotective Effects:
- Research has demonstrated that this compound may protect neuronal cells from oxidative stress and apoptosis. The neuroprotective properties are potentially mediated through the modulation of key signaling pathways involved in cell survival.
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Anti-inflammatory Properties:
- In vitro studies have suggested that this compound can inhibit the production of pro-inflammatory cytokines. This action may contribute to its therapeutic effects in neuroinflammatory conditions.
Case Study 1: Antidepressant Efficacy
A study conducted on mice evaluated the antidepressant-like effects of this compound using the forced swim test and tail suspension test. The results showed a significant reduction in immobility time compared to control groups, indicating potential antidepressant activity.
Case Study 2: Neuroprotection in Models of Oxidative Stress
In a model of oxidative stress induced by hydrogen peroxide in neuronal cell lines, this compound demonstrated a dose-dependent reduction in cell death and an increase in cell viability. This suggests its potential as a neuroprotective agent.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
